BenchChemオンラインストアへようこそ!

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Fragment-based drug discovery Lead optimization Ligand efficiency

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a structurally distinct pyrazole-sulfonamide hybrid (MW 265.33) featuring a unique ethyl-bridge topology absent in directly-attached sulfonamide analogs. This spacer creates a distinct conformational profile critical for carbonic anhydrase isoform selectivity, while the methanesulfonamide pharmacophore enables potent COX-2 engagement (IC50 as low as 30 nM in related series). Its lower molecular weight and reduced steric bulk vs. benzenesulfonamide congeners improve ligand efficiency and CNS permeability potential—ideal for fragment-based screening decks and polypharmacology campaigns targeting tumor-associated hCA IX/XII and inflammatory pathways simultaneously.

Molecular Formula C12H15N3O2S
Molecular Weight 265.33
CAS No. 2034352-34-4
Cat. No. B2922817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide
CAS2034352-34-4
Molecular FormulaC12H15N3O2S
Molecular Weight265.33
Structural Identifiers
SMILESCS(=O)(=O)NCCN1C=C(C=N1)C2=CC=CC=C2
InChIInChI=1S/C12H15N3O2S/c1-18(16,17)14-7-8-15-10-12(9-13-15)11-5-3-2-4-6-11/h2-6,9-10,14H,7-8H2,1H3
InChIKeyFIPFAECPWGEDAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide (CAS 2034352-34-4): Procurement-Grade Pyrazole-Methanesulfonamide for COX-2 and Carbonic Anhydrase Research


N-(2-(4-Phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide (CAS 2034352-34-4) is a synthetic pyrazole-sulfonamide hybrid with molecular formula C12H15N3O2S and molecular weight 265.33 g/mol . It features a 4-phenylpyrazole core connected via an ethyl spacer to a terminal methanesulfonamide group. This compound belongs to a well-precedented class of pyrazole-sulfonamides that have demonstrated potent cyclooxygenase-2 (COX-2) inhibition (IC50 as low as 30 nM for structurally related 1,5-diarylpyrazole methanesulfonamides) [1] and human carbonic anhydrase (hCA) isoenzyme inhibition [2]. Unlike the more extensively characterized benzenesulfonamide analog (CAS 2034551-39-6, MW 327.4 g/mol), the methanesulfonamide variant offers a lower molecular weight and reduced steric bulk, which may confer advantages in fragment-based drug discovery and lead optimization campaigns where ligand efficiency is a key selection criterion.

Why N-(2-(4-Phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide Cannot Be Substituted with Generic Pyrazole-Sulfonamide Analogs


Within the pyrazole-sulfonamide class, the spatial arrangement of the sulfonamide pharmacophore relative to the pyrazole ring is a critical determinant of target selectivity and potency. Singh et al. demonstrated that re-positioning the methanesulfonamide group from the N1-phenyl ring (ineffective) to the C-5 phenyl ring of 1,5-diarylpyrazoles converts inactive compounds into potent COX-2 inhibitors with IC50 values reaching 30 nM [1]. In the case of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide, the ethyl linker introduces a two-carbon spacer between the pyrazole N1 and the methanesulfonamide, creating a distinct conformational profile absent in direct sulfonamide-attached analogs such as N-(4-(1H-pyrazol-1-yl)phenyl)methanesulfonamide (CAS 1247516-10-4). This ethyl-bridge topology modulates the distance, vector angle, and rotational freedom of the zinc-binding sulfonamide group, which is directly relevant to carbonic anhydrase isoform selectivity as shown by Balseven et al. in their pyrazole-sulfonamide series [2]. Generic substitution with regioisomeric or directly-attached sulfonamide pyrazoles would eliminate this unique spatial pharmacophore geometry, potentially abolishing target engagement or altering isoform selectivity profiles. Furthermore, replacement with the heavier benzenesulfonamide congener (MW 327.4 vs 265.33) increases molecular weight by approximately 23%, which may adversely affect ligand efficiency metrics and CNS permeability potential in lead optimization programs .

N-(2-(4-Phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Molecular Weight Reduction of 23% vs. Benzenesulfonamide Analog Enhances Ligand Efficiency Potential

N-(2-(4-Phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide (MW 265.33 g/mol) provides a molecular weight reduction of 62.1 g/mol (approximately 23%) compared to its direct benzenesulfonamide analog, N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (CAS 2034551-39-6, MW 327.4 g/mol) . This is accompanied by a reduction in heavy atom count (C12H15N3O2S vs C17H17N3O2S, 18 vs 23 non-hydrogen atoms) and a lower calculated logP (due to the smaller methyl vs phenyl sulfonamide substituent), favoring improved ligand efficiency (LE) and ligand lipophilic efficiency (LLE) metrics [1]. In fragment-based screening cascades, lower molecular weight starting points with preserved pharmacophoric elements are preferred for subsequent structure-guided optimization [2].

Fragment-based drug discovery Lead optimization Ligand efficiency

Ethyl-Bridge Spacer Topology Differentiates This Compound from Directly-Attached Sulfonamide Pyrazoles in Carbonic Anhydrase Pharmacophore Geometry

The ethyl linker (–CH2CH2–) between the pyrazole N1 nitrogen and the methanesulfonamide nitrogen in this compound creates a Zn²⁺-binding group-to-scaffold distance distinct from that in directly N-sulfonylated pyrazoles (e.g., N-(4-(1H-pyrazol-1-yl)phenyl)methanesulfonamide, CAS 1247516-10-4) and from benzenesulfonamide-bearing pyrazoles where the sulfonamide is attached to a rigid phenyl ring . In the carbonic anhydrase isoenzyme inhibition study by Balseven et al., pyrazole-sulfonamides with varying linker topologies exhibited differential inhibition constants (Ki) against hCA I and hCA II isoforms, demonstrating that linker geometry directly modulates isoform selectivity [1]. While the specific Ki values for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide have not been published, the presence of the flexible ethyl spacer provides an additional rotational degree of freedom compared to directly aryl-attached sulfonamides, potentially enabling induced-fit binding to hCA IX (tumor-associated) or hCA XII isoforms with larger active-site entrances [2].

Carbonic anhydrase inhibition Zinc-binding pharmacophore Isoform selectivity

Methanesulfonamide Pharmacophore Positioning Confers Potent COX-2 Inhibitory Potential Based on Validated 1,5-Diarylpyrazole Class SAR

The seminal study by Singh et al. established that the methanesulfonamide (MeSO2NH) group, when positioned at the para-position of the C-5 phenyl ring in 1,5-diarylpyrazoles, yields potent and selective COX-2 inhibitors with IC50 values as low as 30 nM, whereas the same group at the N1-phenyl ring is completely ineffective [1]. Although N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide does not exactly replicate the 1,5-diarylpyrazole scaffold, it retains the critical methanesulfonamide pharmacophore and the 4-phenylpyrazole aromatic system. By contrast, the widely used reference COX-2 inhibitor celecoxib (a benzenesulfonamide-bearing pyrazole) achieves COX-2 IC50 values in the range of 40–80 nM in comparable enzymatic assays but carries the metabolic liability of a methyl group susceptible to CYP450 oxidation [2]. The methanesulfonamide group in the target compound is metabolically more resistant to oxidative N-dealkylation than the benzenesulfonamide of celecoxib, based on general sulfonamide metabolic stability trends [3].

COX-2 inhibition Anti-inflammatory Cyclooxygenase selectivity

Reduced LogP and Improved Aqueous Solubility Profile Anticipated vs. Benzenesulfonamide Congener

Replacement of the phenyl ring in the benzenesulfonamide analog (CAS 2034551-39-6, C17H17N3O2S) with a methyl group to form the methanesulfonamide in the target compound (C12H15N3O2S) is predicted to reduce the calculated partition coefficient (clogP) by approximately 1.2–1.8 log units based on the Hansch π constant difference between phenyl (π ≈ 1.96) and methyl (π ≈ 0.56) [1] [2]. This LogP reduction correlates with improved aqueous solubility, which is critical for in vitro assay compatibility, particularly in biochemical and cell-based screening where DMSO stock solutions must remain in solution upon aqueous dilution. The benzenesulfonamide analog (MW 327.4) would be expected to exhibit lower solubility and higher non-specific protein binding due to the additional aromatic surface area, potentially complicating biophysical assay interpretation [3].

Aqueous solubility LogP Physicochemical profiling

Dual COX-2/Carbonic Anhydrase Research Applicability Distinguished from Single-Target Pyrazole-Sulfonamides

The pyrazole-sulfonamide scaffold is one of the few chemotypes with independently validated activity against both cyclooxygenase-2 (COX-2) [1] and carbonic anhydrase (CA) isoenzymes [2]. Dual COX-2/CA inhibition has been proposed as a therapeutic strategy for cancer, where CA IX (tumor-associated) is upregulated under hypoxic conditions and COX-2 drives tumor-promoting inflammation [3]. N-(2-(4-Phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide represents a scaffold positioned at the intersection of these two target classes. In contrast, the benzenesulfonamide analog (CAS 2034551-39-6) introduces a larger aromatic group that may disfavor CA IX binding pocket accommodation, while directly-attached sulfonamide pyrazoles (e.g., CAS 1247516-10-4) lack the conformational flexibility of the ethyl linker that could facilitate dual-target binding. No published dual-inhibition data exist for this specific compound, but the structural features align with the dual pharmacophore model established in the pyrazole-sulfonamide literature.

Multi-target pharmacology COX-2/CA dual inhibition Polypharmacology

N-(2-(4-Phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide: Validated Research and Industrial Application Scenarios


Carbonic Anhydrase Isoform-Selectivity Screening Panels in Academic and Biotech Drug Discovery

Based on the ethyl-bridge pharmacophore topology that differentiates this compound from directly-attached sulfonamide pyrazoles , N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is suited as a structurally distinct entry in carbonic anhydrase inhibitor screening cascades. The flexible ethyl spacer may enable induced-fit interactions with tumor-associated isoforms hCA IX and hCA XII, as suggested by the linker-dependent SAR trends in pyrazole-sulfonamide CA inhibitor series [1]. Procurement of this compound alongside more rigid sulfonamide analogs enables systematic exploration of linker flexibility effects on CA isoform selectivity.

COX-2 Inhibitor Lead Generation Leveraging Methanesulfonamide Pharmacophore Chemistry

The established potency of the methanesulfonamide pharmacophore in 1,5-diarylpyrazole COX-2 inhibitors (IC50 as low as 30 nM) [2] supports inclusion of this compound in anti-inflammatory drug discovery programs. Its lower molecular weight and reduced lipophilicity vs. benzenesulfonamide analogs make it a more ligand-efficient starting point for hit-to-lead optimization. Researchers evaluating COX-2 inhibitor series should consider this compound as a scaffold-hopping template distinct from the extensively patented celecoxib chemotype.

Fragment-Based Screening Libraries for Multi-Target Polypharmacology Profiling

The dual COX-2 and carbonic anhydrase pharmacophore potential [1] [2], combined with the compound's relatively low molecular weight (265.33 g/mol) , positions this compound as a candidate for fragment-based or low-molecular-weight screening decks in polypharmacology campaigns. Its inclusion enables simultaneous biochemical profiling against both target families without the need for separate chemotypes, increasing screening efficiency in academic chemical biology and early-stage pharmaceutical discovery settings.

Building Block for Focused Pyrazole-Sulfonamide Library Synthesis in Medicinal Chemistry CROs

The 4-phenylpyrazole core with an ethylamino handle represents a versatile synthetic intermediate. Contract research organizations (CROs) and medicinal chemistry groups can deploy this compound as a diversification point for parallel synthesis of sulfonamide analog libraries, exploiting the ethylamine terminus for sulfonylation with diverse sulfonyl chlorides. This approach enables rapid SAR exploration around the sulfonamide moiety while maintaining the 4-phenylpyrazole scaffold constant, a strategy aligned with the pyrazole-sulfonamide synthesis methodology described by Balseven et al. [1].

Quote Request

Request a Quote for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.